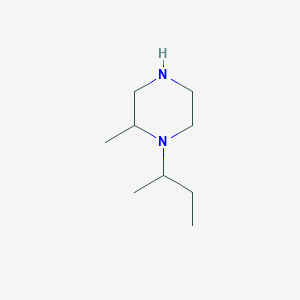

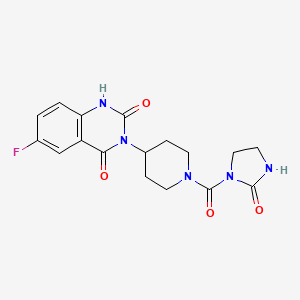

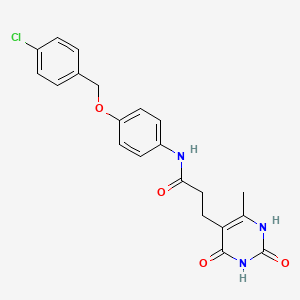

![molecular formula C19H20N2O4S2 B2508340 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 477553-75-6](/img/structure/B2508340.png)

3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the specific synthesis process for “3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .科学的研究の応用

Electrophysiological Activity in Cardiac Research

The compound 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide and its derivatives have been studied for their cardiac electrophysiological activity. Research by Morgan et al. (1990) found that compounds with similar structures exhibited potency in in vitro Purkinje fiber assays comparable to known class III agents, suggesting their potential in cardiac electrophysiological research (Morgan et al., 1990).

Antimalarial and Antiviral Research

Fahim and Ismael (2021) investigated the reactivity of similar sulfonamide derivatives, highlighting their potential in vitro antimalarial activity and theoretical calculations supporting their electron transfer properties. This research suggests the compound's relevance in antimalarial and potentially antiviral studies, especially in the context of COVID-19 (Fahim & Ismael, 2021).

Supramolecular Chemistry and Gelation Behavior

Yadav and Ballabh (2020) explored a series of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, highlighting the role of non-covalent interactions in gelation/non-gelation behavior. This research is significant for understanding the compound's applications in supramolecular chemistry and material science (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Studies

Sych et al. (2019) found that similar benzamide derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This suggests the compound's potential use in antimicrobial and antifungal research (Sych et al., 2019).

作用機序

Target of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors to exert their effects.

Mode of Action

The mode of action of thiazoles depends on their specific structure and the target they interact with. For example, some thiazoles act as inhibitors for certain enzymes, blocking their activity and leading to a therapeutic effect .

Biochemical Pathways

Thiazoles can affect various biochemical pathways depending on their specific targets. For instance, some thiazoles have been found to inhibit topoisomerase I, an enzyme involved in DNA replication .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of thiazoles can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of thiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the solubility of thiazoles in different solvents can affect their bioavailability and distribution in the body .

特性

IUPAC Name |

3-butoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-3-4-10-25-14-7-5-6-13(11-14)18(22)21-19-20-16-9-8-15(27(2,23)24)12-17(16)26-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHAZHIROBIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

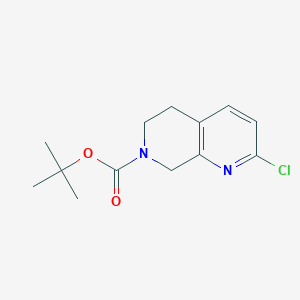

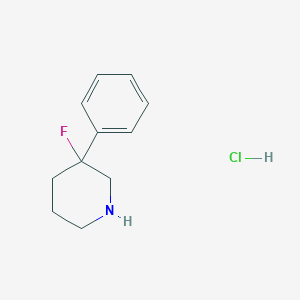

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)

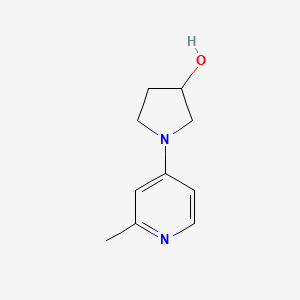

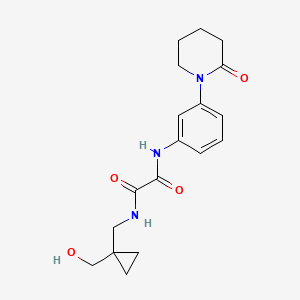

![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)

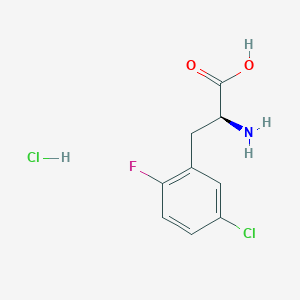

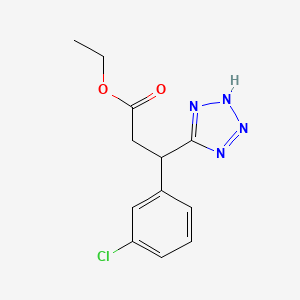

![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)

![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)